2-Nitro-4-(trifluoromethyl)-1-vinylbenzene
Description
Properties
IUPAC Name |
1-ethenyl-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-2-6-3-4-7(9(10,11)12)5-8(6)13(14)15/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVXCXGPBBCMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Reaction:
- Starting with 4-(trifluoromethyl)benzene , nitration using a mixture of concentrated nitric and sulfuric acids yields 2-nitro-4-(trifluoromethyl)benzene with regioselectivity favoring the ortho position relative to existing substituents.
Data Table 1: Nitration of 4-(trifluoromethyl)benzene
| Step | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0-25°C, 1-2 hours | 2-nitro-4-(trifluoromethyl)benzene | ~70-85% | Regioselectivity influenced by existing groups |
Vinyl Group Introduction
The critical step involves installing the vinyl group at the ortho position relative to the nitro and trifluoromethyl groups. Common methods include:
- Halogenation followed by elimination : Bromination or chlorination at the desired position, then elimination to form the vinyl group.
- Wittig or Horner–Wadsworth–Emmons reactions : Using aldehyde or ketone intermediates to introduce the vinyl group via carbonyl chemistry.
Example Pathway:
- Bromination of the nitrated aromatic compound at the ortho position, followed by dehydrohalogenation using a strong base (e.g., potassium tert-butoxide) yields the vinyl derivative.
Data Table 2: Vinyl group installation
| Step | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| Bromination | Br₂ / FeBr₃ | 0-25°C | Ortho-brominated intermediate | ~60-75% | Selectivity critical |
| Elimination | t-BuOK / DMSO | Reflux | 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene | ~50-65% | Requires purification |
Alternative Synthesis via Cross-Coupling
Recent advances suggest the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to attach vinyl groups to aromatic halides.
Example:
- Starting from 2-nitro-4-(trifluoromethyl)halobenzene , a Heck coupling with vinyl reagents in the presence of Pd catalysts yields the target compound.
Data Table 3: Cross-coupling approach
| Step | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| Heck coupling | Vinylboronic acid / Pd catalyst | Reflux, inert atmosphere | 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene | 70-85% | High efficiency, scalable |
Environmental and Process Considerations
Recent patent literature emphasizes environmentally friendly processes, such as:
- Using water or ethanol as solvents
- Mild reaction temperatures
- Catalysts that are recyclable and less toxic
For example, the process involving nickel composite catalysts for dehydration steps offers a greener alternative to noble metal catalysts.
Summary of Key Data
Chemical Reactions Analysis
Reduction Reactions
This compound undergoes selective reduction at both nitro and vinyl groups under controlled conditions.
Table 1: Reduction Pathways and Conditions
-
Key Mechanistic Insights :
Oxidation Reactions
The vinyl group is susceptible to oxidative cleavage, while the nitro group remains intact under mild conditions.
Table 2: Oxidation Pathways and Conditions
-
Key Mechanistic Insights :
Nucleophilic Aromatic Substitution (NAS)
The trifluoromethyl group enhances the electrophilicity of the aromatic ring, enabling NAS at specific positions.
Table 3: Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitro → Ammonia | NH₃ (aq), CuCO₃, 120°C | 2-Amino-4-(trifluoromethyl)-1-vinylbenzene | 85% |
-
Key Mechanistic Insights :
Cycloaddition and Coupling Reactions
The vinyl group participates in [4+2] cycloadditions and cross-coupling reactions.
Table 4: Coupling Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder | 1,3-Butadiene, Cu(OTf)₂, DCM, 25°C | Bicyclic nitro compound | 63% | |
| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 78% |
-
Key Mechanistic Insights :
Stability and Side Reactions
-
Thermal Degradation : At >150°C, the nitro group decomposes, releasing NOₓ gases .
-
Photoreactivity : UV exposure induces radical formation at the vinyl group, leading to polymerization .
This compound’s multifunctional reactivity makes it valuable in agrochemical and pharmaceutical synthesis, particularly for constructing trifluoromethylated aromatics and conjugated systems.
Scientific Research Applications
Organic Synthesis
2-Nitro-4-(trifluoromethyl)-1-vinylbenzene serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:
- Reduction: Converting the nitro group to an amino group.
- Substitution: The trifluoromethyl group can be replaced by nucleophiles.
- Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Research indicates potential biological activities, including:
- Antimicrobial Properties: Studies have shown that this compound exhibits inhibitory effects against various microbial strains.
- Anticancer Properties: In vitro studies suggest it may induce apoptosis in cancer cell lines, making it a candidate for therapeutic development.
Pharmaceutical Development
The compound is explored as a precursor in the synthesis of pharmaceutical agents. Its unique properties enhance the efficacy and stability of drug formulations.
Advanced Materials Production
2-Nitro-4-(trifluoromethyl)-1-vinylbenzene is utilized in producing materials with specific properties such as high thermal stability and resistance to chemical degradation. These materials find applications in electronics and coatings.
Fungicidal Activity
Recent patents highlight its use in synthesizing fungicidal compounds, particularly through processes that convert it into substituted phenoxyphenyl ketones . These derivatives have shown effectiveness against various fungal pathogens.
Case Study 1: Enzyme Interaction Analysis
A study investigated the enzyme inhibition properties of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene, revealing significant inhibitory effects on enzymes involved in oxidative stress response. The IC50 values indicated a dose-dependent relationship between compound concentration and enzyme activity reduction.
Case Study 2: Cellular Response Assessment
In vitro assessments using human cell lines demonstrated that treatment with this compound led to differential gene expression profiles. Notably, genes associated with apoptosis were upregulated at higher concentrations, suggesting potential pathways for therapeutic exploitation in cancer treatment.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The vinyl group allows for further chemical modifications, enabling the compound to interact with various biological pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2-nitro-4-(trifluoromethyl)-1-vinylbenzene, differing primarily in substituent groups or positions:
| Compound Name | CAS No. | Key Substituents | Similarity Score |
|---|---|---|---|
| 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | 154057-13-3 | Methyl (-CH₃) at para, -CF₃ at meta | 0.98 |
| 2-Nitro-1,4-bis(trifluoromethyl)benzene | 320-88-7 | Two -CF₃ groups at para positions | 0.98 |
| 2-Methyl-1-nitro-4-(trifluoromethyl)benzene | 67192-42-1 | Methyl at ortho, -CF₃ at para | 0.96 |
| 4-Fluoro-1-nitro-2-vinylbenzene | 951667-82-6 | Fluorine (-F) at para, vinyl at meta | N/A |
Key Observations :
- Electron-withdrawing effects : The trifluoromethyl group in the target compound enhances electrophilic substitution resistance compared to methyl or fluorine substituents .
- Steric hindrance : Compounds with multiple -CF₃ groups (e.g., 2-Nitro-1,4-bis(trifluoromethyl)benzene) exhibit higher steric hindrance, reducing reactivity in nucleophilic reactions .
- Vinyl group utility : The vinyl group in 2-nitro-4-(trifluoromethyl)-1-vinylbenzene enables unique reactivity (e.g., Diels-Alder reactions) absent in analogues with methyl or halogen substituents .
Physical and Chemical Properties
Notes:
- The vinyl group likely lowers melting points compared to methyl-substituted analogues due to reduced symmetry.
Biological Activity
2-Nitro-4-(trifluoromethyl)-1-vinylbenzene is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in various biological systems, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a vinyl group attached to a benzene ring, which also contains a nitro group and a trifluoromethyl substituent. The presence of these functional groups contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activity of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene has been investigated in several studies, revealing its potential as an inhibitor in various biochemical pathways. Its interactions with enzymes and cellular processes are critical for understanding its therapeutic applications.
Key Findings
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can bind to the active sites of enzymes, preventing substrate interaction and altering metabolic flux .
- Cellular Effects : Research indicates that 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene influences cell signaling pathways and gene expression. It modulates the activity of signaling proteins, leading to downstream effects on cellular metabolism .
- Toxicity Profile : At elevated concentrations, this compound exhibits cytotoxic effects, potentially leading to cellular damage. Studies have indicated that lower doses may have beneficial effects, while higher doses can disrupt normal cellular functions .
The mechanisms through which 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene exerts its biological effects include:
- Binding Interactions : The compound interacts with various biomolecules, including enzymes and transcription factors, leading to conformational changes that affect their activity .
- Modulation of Gene Expression : It influences the transcriptional activity of genes involved in critical cellular processes, such as inflammation and apoptosis .
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
Case Study 1: Enzyme Interaction Analysis
A study conducted on the enzyme inhibition properties of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene demonstrated significant inhibitory effects on specific enzymes involved in the oxidative stress response. The IC50 values were determined through kinetic assays, revealing a dose-dependent relationship between the compound concentration and enzyme activity reduction.
Case Study 2: Cellular Response Assessment
In vitro studies using human cell lines illustrated that treatment with varying concentrations of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene resulted in differential gene expression profiles. Notably, genes associated with apoptosis were upregulated at higher concentrations, suggesting a potential pathway for therapeutic exploitation in cancer treatment.
Q & A
Basic: What are the most reliable synthetic routes for preparing 2-nitro-4-(trifluoromethyl)-1-vinylbenzene?
Methodological Answer:
The compound is synthesized via Friedel-Crafts acylation or nitro-functionalization of trifluoromethyl-substituted aromatic precursors. For example, nitisinone (a derivative) is synthesized from 3-oxocyclohex-1-enyl-2-nitro-4-trifluoromethyl benzoate using cesium carbonate as a base . Key steps include:
- Nitro-group introduction : Electrophilic nitration of 4-(trifluoromethyl)benzene derivatives under controlled temperature (0–5°C) to avoid over-nitration.
- Vinylation : Palladium-catalyzed coupling (e.g., Heck reaction) to introduce the vinyl group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol/water mixtures (>95% purity) .
Basic: How can researchers purify and validate the purity of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene?
Methodological Answer:
- Chromatographic methods : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment (>97% by GC or HPLC) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol or dichloromethane/hexane) to isolate crystals with minimal impurities.
- Validation : Confirm purity via melting point analysis (compare to literature values, e.g., 134–138°C for related benzoic acid derivatives) and spectroscopic consistency (FTIR, H NMR) .
Advanced: How does the compound’s stability vary under different storage or reaction conditions?
Methodological Answer:
- Thermal stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic sensitivity : The nitro and trifluoromethyl groups are susceptible to hydrolysis in acidic/basic conditions. Stability studies in buffered solutions (pH 3–9) show degradation via nitro-group reduction or CF cleavage .
- Recommendations : Use inert atmospheres (N/Ar) during reactions and add stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
Advanced: What metabolic pathways or degradation products are observed in biological studies?
Methodological Answer:
In tyrosinemia I models, the compound’s derivatives (e.g., nitisinone) undergo hepatic metabolism via:
- Hydroxylation : Cytochrome P450 enzymes generate 6-hydroxy metabolites (NTBC-OH) detected via F NMR .
- Oxidative cleavage : Forms 2-nitro-4-trifluoromethylbenzoic acid (NTFA), identified via LC-MS/MS with deuterated internal standards .
- Urinary excretion : Unchanged parent compound and metabolites are quantified using solid-phase extraction and HPLC-UV .
Advanced: Which analytical techniques resolve contradictions in spectral data for structural confirmation?
Methodological Answer:
- NMR contradictions : Discrepancies in H NMR chemical shifts (e.g., aromatic protons) are resolved by comparing experimental data with DFT-calculated spectra (B3LYP/6-311+G(d,p)) .
- Mass spectrometry : High-resolution ESI-MS distinguishes isobaric impurities (e.g., nitro vs. trifluoromethyl positional isomers) .
- X-ray crystallography : Definitive confirmation of stereochemistry and nitro-group orientation in crystalline derivatives .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives like nitisinone?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)/XPhos for coupling reactions; cesium carbonate improves cyclization efficiency in nitisinone synthesis .
- Solvent effects : Use polar aprotic solvents (DMF, DMSO) for nitro-group reactions, ensuring <5% water content to avoid hydrolysis .
- In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction time/temperature dynamically .
Basic: What spectroscopic methods are critical for structural elucidation?
Methodological Answer:
- H and F NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm) and CF coupling patterns (e.g., splitting due to ) .
- FTIR : Confirm nitro (1520–1350 cm) and vinyl (1630–1600 cm) groups .
- Elemental analysis : Validate C/H/N/F ratios (deviation <0.4%) to confirm stoichiometry .
Advanced: How to profile and mitigate impurities in pharmaceutical-grade derivatives?
Methodological Answer:
- Impurity sourcing : Identify by-products like des-nitro analogs or positional isomers via LC-MS and spiking experiments .
- Chromatographic resolution : Use gradient HPLC (Zorbax SB-C18, 0.1% TFA in mobile phase) to separate impurities with similar logP values .
- Process controls : Optimize reaction stoichiometry (1.1:1 nitro precursor:vinylating agent) and implement QbD (Quality by Design) principles for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
